4,5-Dimethyl-2H-1,2,3-triazole
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Overview
Description
4,5-Dimethyl-2H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the triazole ring. Triazoles are known for their stability and versatility, making them valuable in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of diaminomaleonitrile with acetic acid and hydrochloric acid, leading to the formation of the triazole ring . The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products:
Scientific Research Applications
4,5-Dimethyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of polymers, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2H-1,2,3-triazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions.
4,5-Dicyano-2H-1,2,3-triazole: A derivative with cyano groups at the 4 and 5 positions.
1,2,3-Triazole: The parent compound without methyl substitutions.
Uniqueness: 4,5-Dimethyl-2H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 4 and 5 positions can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,5-dimethyl-2H-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-3-4(2)6-7-5-3/h1-2H3,(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALUMXGSLBMNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559598 |
Source
|
Record name | 4,5-Dimethyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42964-73-8 |
Source
|
Record name | 4,5-Dimethyl-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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